Bis(2-bromoethyl)amine
Overview
Description
Bis(2-bromoethyl)amine: is an organic compound with the chemical formula C₄H₉Br₂N It is a bromoalkylamine, characterized by the presence of two bromoethyl groups attached to an amine nitrogen
Scientific Research Applications
Bis(2-bromoethyl)amine has a wide range of applications in scientific research:
Safety and Hazards
“Bis(2-bromoethyl)amine” is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and is harmful if inhaled . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Mechanism of Action
Target of Action
Bis(2-bromoethyl)amine is a type of nitrogen mustard, which is a class of alkylating agents used in cancer treatment . The primary targets of this compound are DNA molecules within cells . By interacting with DNA, it can disrupt the cell’s ability to divide and replicate, which is particularly effective against rapidly dividing cells such as cancer cells .
Mode of Action
This compound works by forming covalent bonds with DNA, resulting in DNA cross-links . These cross-links prevent the DNA from being correctly copied during cell division, leading to cell death . This compound can react with an acyl chloride to form an amide, which can then be reduced to form a variety of nitrogen mustards .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve DNA synthesis and repair . The DNA cross-links induced by this compound can block replication and transcription processes, disrupting the cell cycle and leading to cell death . It can also induce a cellular response to DNA damage, which can result in apoptosis if the damage is too severe to be repaired .
Pharmacokinetics
As an alkylating agent, it is likely to be rapidly distributed throughout the body following administration, with the potential to affect both cancerous and healthy cells .
Result of Action
The primary result of this compound’s action is the induction of cell death in rapidly dividing cells . This is achieved through the formation of DNA cross-links that block replication and transcription, disrupting the cell cycle . This can lead to the shrinkage of tumors and a reduction in cancer symptoms .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can impact its effectiveness through drug-drug interactions . Additionally, individual patient factors such as overall health, age, and genetic makeup can also influence how well the drug works and how it is tolerated .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrobromic Acid Method: One common method involves the reaction of 2,2’-iminodiethanol with hydrobromic acid.
Phosphorus Tribromide Method: Another method involves the use of phosphorus tribromide to convert 2,2’-iminodiethanol to bis(2-bromoethyl)amine.
Thionyl Bromide Method: Thionyl bromide can also be used to achieve the same transformation.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale adaptations of the above synthetic routes, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Bis(2-bromoethyl)amine can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced using complex metal hydrides such as lithium aluminum hydride.
Condensation Reactions: It can react with acyl chlorides to form amides, which can then be reduced to form various derivatives.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include amines, thiols, and alcohols.
Reducing Agents: Lithium aluminum hydride is frequently used for reduction reactions.
Acyl Chlorides: Used in condensation reactions to form amides.
Major Products:
Amides: Formed from the reaction with acyl chlorides.
Reduced Derivatives: Formed from reduction reactions, such as amines.
Comparison with Similar Compounds
2-Bromoethylamine: A simpler analogue with one bromoethyl group.
2-Chloroethylamine: Similar structure but with chlorine atoms instead of bromine.
3-Bromopropylamine: Contains a three-carbon chain instead of a two-carbon chain.
Uniqueness: Bis(2-bromoethyl)amine is unique due to the presence of two bromoethyl groups, which confer higher reactivity and potential for forming cross-linked products. This makes it particularly useful in applications requiring bifunctional alkylating agents .
Properties
IUPAC Name |
2-bromo-N-(2-bromoethyl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Br2N/c5-1-3-7-4-2-6/h7H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLQQPDTOWRBRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)NCCBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Br2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43204-63-3 | |
Record name | Bis(2-bromoethyl)ammonium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043204633 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(2-bromoethyl)ammonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.021 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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